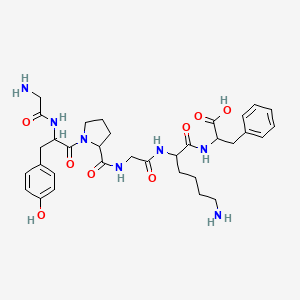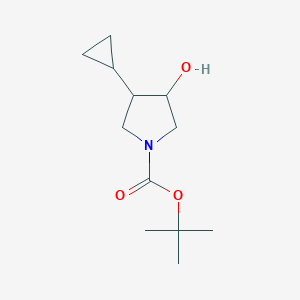![molecular formula C10H15N5O6 B12318787 [1'-13C]Guanosine monohydrate](/img/structure/B12318787.png)
[1'-13C]Guanosine monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1'-13C]鸟苷一水合物: 是一种稳定的同位素标记化合物,其中碳-13 同位素掺入鸟苷分子中的 1' 位。鸟苷是一种嘌呤核苷,由通过 β-N9-糖苷键连接到核糖(呋喃核糖)环的鸟嘌呤组成。 该化合物主要用作科学研究中的示踪剂,用于药物开发过程和代谢研究中的定量 .
准备方法
合成路线和反应条件: [1'-13C]鸟苷一水合物的合成涉及将碳-13 同位素掺入鸟苷分子中。这可以通过化学合成或微生物发酵来实现。 化学合成路线通常涉及使用标记的前体和特定的反应条件,以确保碳-13 同位素掺入所需的位置 .
工业生产方法: 微生物发酵是工业生产鸟苷及其衍生物的常用方法。该方法涉及使用基因工程改造的微生物菌株,如大肠杆菌,以大量生产鸟苷。 发酵过程通过代谢工程进行优化,以提高产物的产量和纯度 .
化学反应分析
反应类型: [1'-13C]鸟苷一水合物会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于研究该化合物在不同环境中的行为和相互作用至关重要。
常见试剂和条件:
氧化: 常见的氧化剂,如过氧化氢或高锰酸钾,可用于氧化鸟苷衍生物。
还原: 还原剂,如硼氢化钠或氢化铝锂,用于还原鸟苷衍生物。
取代: 亲核取代反应可以使用叠氮化钠或卤代化合物等试剂进行。
主要生成产物: 这些反应生成的产物取决于所用试剂和条件。 例如,鸟苷的氧化可以导致鸟嘌呤衍生物的形成,而还原可以生成脱氧鸟苷 .
科学研究应用
化学: 在化学领域,[1'-13C]鸟苷一水合物用作核磁共振 (NMR) 光谱和质谱中的示踪剂,以研究鸟苷及其衍生物的代谢途径和相互作用 .
生物学: 在生物学研究中,该化合物用于研究鸟苷在细胞过程(如信号转导、蛋白质合成和细胞分裂)中的作用。 它也用于研究鸟苷在各种神经毒性和神经系统疾病模型中的神经保护特性 .
医学: 在医学中,[1'-13C]鸟苷一水合物用于开发和评估针对鸟苷相关途径的新型治疗剂。 它也用于药代动力学研究,以了解基于鸟苷的药物的吸收、分布、代谢和排泄 .
工业: 在工业领域,该化合物用于生产食品添加剂和医药产品。 它也用于开发用于组织工程、药物递送和生物传感应用的超分子水凝胶 .
作用机制
[1'-13C]鸟苷一水合物的作用机制涉及其掺入核酸和参与各种细胞过程。鸟苷在中枢神经系统中充当神经调节剂,调节细胞生长、分化和存活。 它通过调节谷氨酸摄取、减少活性氧物质的产生和改善线粒体功能来发挥保护作用 .
分子靶点和通路:
腺苷受体: 鸟苷与腺苷受体(尤其是 A1 和 A2A 受体)相互作用,以发挥其神经调节作用。
cAMP 通路: 鸟苷对细胞增殖的影响依赖于环磷酸腺苷 (cAMP) 信号通路.
相似化合物的比较
类似化合物:
鸟苷-1',2',3',4',5'-13C5 一水合物: 该化合物在多个位置标记有碳-13,用于类似的研究应用.
鸟苷-1',2',3',4',5'-13C5 一水合物: 另一种在多个位置标记有碳-13 的变体,用于代谢和环境研究.
独特性: [1'-13C]鸟苷一水合物由于其在 1' 位的特定标记而具有独特性,使其特别适用于研究涉及鸟苷核糖部分的特定代谢途径和相互作用。这种目标标记提供了比在多个位置标记的化合物更精确的信息。
属性
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHNAJLCEKPFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
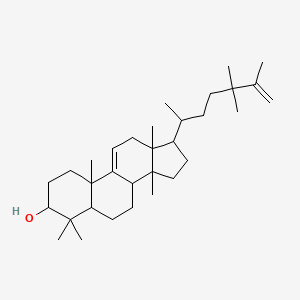
![2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid](/img/structure/B12318705.png)
![[2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone](/img/structure/B12318706.png)
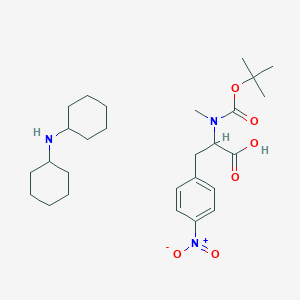

![2-Methyl-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12318736.png)
![N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide](/img/structure/B12318749.png)

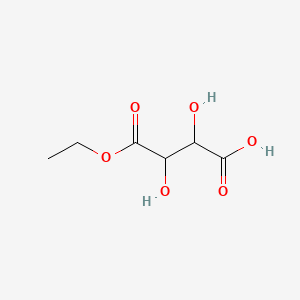

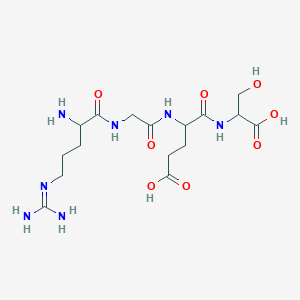
![(4S)-8-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid](/img/structure/B12318770.png)
